molecular formula C8H6BrFOS B14758685 5-Bromo-2-fluoro-3-(methylthio)benzaldehyde

5-Bromo-2-fluoro-3-(methylthio)benzaldehyde

Cat. No.: B14758685
M. Wt: 249.10 g/mol
InChI Key: ABNHVYPCVCZCHG-UHFFFAOYSA-N
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Description

5-Bromo-2-fluoro-3-(methylthio)benzaldehyde is an organic compound with the molecular formula C8H6BrFOS. It is a substituted benzaldehyde, characterized by the presence of bromine, fluorine, and a methylthio group on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

The synthesis of 5-Bromo-2-fluoro-3-(methylthio)benzaldehyde can be achieved through several synthetic routesThe reaction conditions typically involve the use of bromine and fluorine sources, along with appropriate catalysts and solvents to facilitate the reactions .

Chemical Reactions Analysis

5-Bromo-2-fluoro-3-(methylthio)benzaldehyde undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Bromo-2-fluoro-3-(methylthio)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-fluoro-3-(methylthio)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The bromine and fluorine atoms can also participate in halogen bonding interactions, further influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

5-Bromo-2-fluoro-3-(methylthio)benzaldehyde can be compared with other substituted benzaldehydes, such as:

These comparisons highlight the unique features of this compound, such as its specific substitution pattern and the presence of the methylthio group, which contribute to its distinct reactivity and applications.

Properties

Molecular Formula

C8H6BrFOS

Molecular Weight

249.10 g/mol

IUPAC Name

5-bromo-2-fluoro-3-methylsulfanylbenzaldehyde

InChI

InChI=1S/C8H6BrFOS/c1-12-7-3-6(9)2-5(4-11)8(7)10/h2-4H,1H3

InChI Key

ABNHVYPCVCZCHG-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=CC(=C1F)C=O)Br

Origin of Product

United States

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